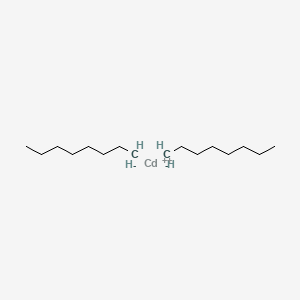
cadmium(2+);octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium(2+);octane is a compound that consists of cadmium ions (Cd²⁺) and octane molecules. Cadmium is a transition metal with the chemical symbol Cd and an atomic number of 48. It is known for its toxicity and is often used in various industrial applications. Octane, on the other hand, is a hydrocarbon with the chemical formula C₈H₁₈, commonly found in gasoline. The combination of cadmium ions with octane molecules forms a unique compound with specific properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cadmium(2+);octane can be achieved through various synthetic routes. One common method involves the reaction of cadmium salts, such as cadmium chloride (CdCl₂), with octane under controlled conditions. The reaction typically takes place in an organic solvent, such as toluene, at elevated temperatures. The cadmium ions coordinate with the octane molecules, forming the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include purification steps to remove impurities and ensure the quality of the final product. Techniques such as distillation and recrystallization are commonly employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Cadmium(2+);octane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide (CdO) and other oxidation products.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H₂) to form cadmium metal.
Substitution: this compound can undergo substitution reactions where the octane molecules are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen (O₂) or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas (H₂) or other reducing agents under controlled conditions.
Substitution: Various ligands in the presence of catalysts.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other cadmium compounds.
Reduction: Cadmium metal (Cd).
Substitution: New cadmium-ligand complexes.
Aplicaciones Científicas De Investigación
Cadmium(2+);octane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other cadmium compounds and materials.
Biology: Studied for its interactions with biological molecules and potential toxic effects.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of cadmium(2+);octane involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins, enzymes, and other cellular components, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and epigenetic modifications. The pathways involved include the Mitogen-Activated Protein Kinase (MAPK) pathway, Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and Tumor Protein 53 (p53) pathway .
Comparación Con Compuestos Similares
Cadmium(2+);octane can be compared with other cadmium compounds, such as cadmium sulfide (CdS) and cadmium carbonate (CdCO₃). While these compounds share some similarities, this compound is unique due to its specific coordination with octane molecules. This unique structure imparts distinct properties and applications.
List of Similar Compounds
- Cadmium sulfide (CdS)
- Cadmium carbonate (CdCO₃)
- Cadmium oxide (CdO)
Propiedades
Número CAS |
64054-30-4 |
|---|---|
Fórmula molecular |
C16H34Cd |
Peso molecular |
338.85 g/mol |
Nombre IUPAC |
cadmium(2+);octane |
InChI |
InChI=1S/2C8H17.Cd/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3;/q2*-1;+2 |
Clave InChI |
YDCHDVKHLULWOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[CH2-].CCCCCCC[CH2-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



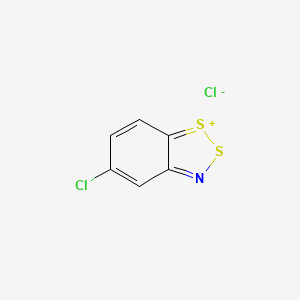
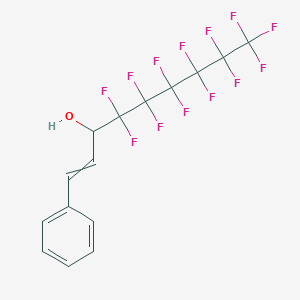
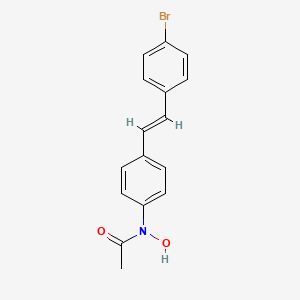


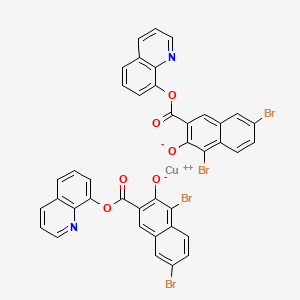

![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)
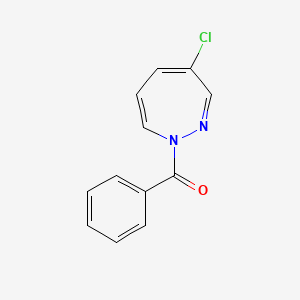
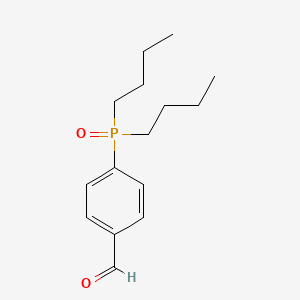

![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)
